Cas no 2034394-53-9 (N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide)

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound featuring a pyrimidinone core linked to a benzodioxole carboxamide moiety via an ethyl spacer. The cyclopropyl substitution on the pyrimidinone ring enhances steric and electronic properties, potentially improving binding affinity in biological systems. The benzodioxole group contributes to metabolic stability and lipophilicity, which may influence pharmacokinetic profiles. This structure suggests utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors where such heterocyclic frameworks are relevant. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies in drug discovery.
N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide structure
2034394-53-9 structure
Product Name:N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
CAS No:2034394-53-9
MF:C17H17N3O4
MW:327.334583997726
CID:5767798
PubChem ID:119099478
Update Time:2025-11-06

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
    • N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
    • F6258-1142
    • 2034394-53-9
    • AKOS026687713
    • N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
    • Inchi: 1S/C17H17N3O4/c21-16-8-13(11-1-2-11)19-9-20(16)6-5-18-17(22)12-3-4-14-15(7-12)24-10-23-14/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,22)
    • InChI Key: HCGMCURPZUJBME-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C2CC2)N=CN1CCNC(C1=CC=C2C(=C1)OCO2)=O

Computed Properties

  • Exact Mass: 327.12190603g/mol
  • Monoisotopic Mass: 327.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 80.2Ų

N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

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Additional information on N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Research Brief on N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS: 2034394-53-9)

Recent studies have highlighted the potential of N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS: 2034394-53-9) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.

The synthesis and characterization of this compound have been detailed in recent publications, emphasizing its stability and bioavailability. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure and purity. These studies have laid the groundwork for further pharmacological evaluations.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological targets. For instance, it has shown significant inhibitory activity against certain kinases implicated in cancer progression. The compound's ability to selectively bind to these targets while minimizing off-target effects underscores its potential as a lead molecule for drug development.

Further investigations have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable characteristics, such as good oral bioavailability and a reasonable half-life, which are critical for its development as a therapeutic agent.

Ongoing research is focused on optimizing the compound's structure to enhance its potency and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these modifications. Preliminary results suggest that minor alterations to the benzodioxole or pyrimidinone moieties could significantly improve its therapeutic index.

In conclusion, N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide represents a promising avenue for future drug discovery efforts. Its unique chemical properties and demonstrated biological activity make it a valuable candidate for further development. Continued research will be essential to fully elucidate its mechanism of action and therapeutic potential.

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